molecular formula C8H9NS B2366975 4-methyl-6H,7H-thieno[3,2-c]pyridine CAS No. 30433-99-9

4-methyl-6H,7H-thieno[3,2-c]pyridine

Cat. No. B2366975
Key on ui cas rn: 30433-99-9
M. Wt: 151.23
InChI Key: HBVBACFEOQYFLI-UHFFFAOYSA-N
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Patent
US04839365

Procedure details

To 5.70 g (0.0337 mol) of 2-acetylaminoethylthiophene (f-l) was added 157 ml of dry benzene; and while being refluxed, a mixture of 13.80 g (0.09 mol) of phosphorus oxychloride and 63 ml of dry benzene was added dropwise to the solution. After being refluxed for 2 hr., the mixture was cooled with ice, and the reaction solution was poured into 315 g of ice. Under ice-cooling, the mixture was adjusted to pH 10 or more with 48% aqueous NaOH, and the solution was extracted with ether. After being washed with saturated brine, the ether layer was dried over anhydrous sodium sulfate. The solvent was concentrated under reduced pressure to give 4.45 g (Yield : 87.3%) of the objective product, 4-methyl-6, 7-dihydrothieno[3, 2-c]pyridine (g-l) as dark red liquid.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
157 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
63 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
315 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)(=O)[CH3:2].P(Cl)(Cl)(Cl)=O.[OH-].[Na+]>C1C=CC=CC=1>[CH3:2][C:1]1[C:11]2[CH:10]=[CH:9][S:8][C:7]=2[CH2:6][CH2:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)(=O)NCCC=1SC=CC1
Name
Quantity
157 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
63 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
ice
Quantity
315 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
and while being refluxed
ADDITION
Type
ADDITION
Details
was added dropwise to the solution
TEMPERATURE
Type
TEMPERATURE
Details
After being refluxed for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
, the mixture was cooled with ice
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether
WASH
Type
WASH
Details
After being washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=NCCC2=C1C=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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